molecular formula C21H23N3O3S B2935225 N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260623-17-3

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No. B2935225
CAS RN: 1260623-17-3
M. Wt: 397.49
InChI Key: YEOZHANJGCLXEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
The exact mass of the compound N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Chemical Synthesis and Radiolabeling for Imaging

Compounds with similar structures, such as those within the thieno[3,2-d]pyrimidine class, have been utilized in the development of radiolabeled compounds for imaging. For instance, Dollé et al. (2008) discussed the radiosynthesis of [18F]DPA-714, a radioligand for imaging the translocator protein (18 kDa) with PET, highlighting the utility of such compounds in neuroimaging and the investigation of neuroinflammation (Dollé, Hinnen, Damont, Kuhnast, Fookes, Pham, Tavitian, & Katsifis, 2008).

Synthesis of Heterocyclic Compounds

The synthesis of heterocyclic compounds based on thieno[3,2-d]pyrimidine frameworks has been explored for various applications, including the development of new materials and pharmaceuticals. El Azab and Elkanzi (2014) reported the synthesis of new compounds derived from thieno[d]pyrimidines, demonstrating the versatility of these frameworks in creating novel molecules with potential application in material science and drug discovery (El Azab & Elkanzi, 2014).

Antimicrobial Activity

Compounds featuring thieno[3,2-d]pyrimidine structures have shown promising antimicrobial properties. Hossan et al. (2012) synthesized pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents, showcasing the potential of thieno[3,2-d]pyrimidine derivatives in combating bacterial and fungal infections (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Crystal Structure Analysis

The analysis of crystal structures of compounds with thieno[3,2-d]pyrimidine and related frameworks can provide insights into the molecular geometry, electronic structure, and potential reactivity of these compounds. Subasri et al. (2016) detailed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, contributing to our understanding of molecular interactions and stability (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

Anticancer Activity

Thieno[3,2-d]pyrimidine derivatives have also been investigated for their potential anticancer activity. The synthesis and evaluation of these compounds have revealed significant activity against various cancer cell lines, underscoring their potential as leads for the development of new anticancer therapies. For example, Al-Sanea et al. (2020) designed and synthesized certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives and tested their anticancer activity, demonstrating the potential utility of these compounds in oncological research (Al-Sanea, Parambi, Shaker, Elsherif, Elshemy, Bakr, Al-Warhi, Gamal, & Abdelgawad, 2020).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-2-[3-(2-methylpropyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-13(2)11-24-20(26)19-17(8-9-28-19)23(21(24)27)12-18(25)22-16-7-6-14-4-3-5-15(14)10-16/h6-10,13,19H,3-5,11-12H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBULOSJXUTCDB-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC4=C(CCC4)C=C3)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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